molecular formula C9H7F3O2S B12326845 Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Cat. No.: B12326845
M. Wt: 236.21 g/mol
InChI Key: AYZIBBGBPJQOLI-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is a chemical compound with the molecular formula C9H7F3O2S It is known for its unique structural features, including the presence of a trifluoromethyl group and a phenylthio group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- typically involves the reaction of 2-(trifluoromethyl)phenylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and phenylthio groups.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the phenylthio group can modulate its reactivity and stability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the phenylthio group.

    4-(Trifluoromethyl)phenylacetic acid: Similar but with the trifluoromethyl group in a different position.

    {[4-(Trifluoromethyl)phenyl]thio}acetic acid: Similar but with the trifluoromethyl group on the phenylthio moiety.

Uniqueness

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is unique due to the combination of the trifluoromethyl and phenylthio groups, which confer distinct chemical and physical properties. This combination enhances its potential for specific applications in pharmaceuticals, agrochemicals, and materials science, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfanylacetic acid

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

AYZIBBGBPJQOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)SCC(=O)O

Origin of Product

United States

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